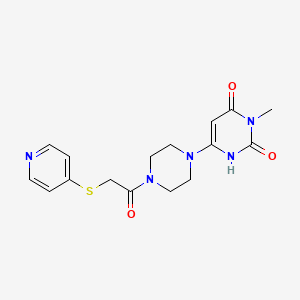
Tcmdc-142373
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of a series of compounds developed to target specific protein kinases in the malaria parasite, Plasmodium falciparum. The compound has shown promise in inhibiting the activity of these kinases, thereby disrupting the life cycle of the parasite and offering a potential route for new antimalarial therapies .
Applications De Recherche Scientifique
- Preuve: Dans un rapport de GlaxoSmithKline (GSK), Tcmdc-142373 a montré une activité antipaludique prometteuse et une faible toxicité .
- Méthodologie: Des prédictions in silico utilisant SwissADME ont facilité l'exploration rapide des RSA .
Activité antipaludique
Études de relation structure-activité (RSA)
Stratégies d'optimisation des pistes
En résumé, this compound est prometteur dans la recherche antipaludique, les enquêtes anticancéreuses et les applications anti-inflammatoires potentielles. Ses études de RSA et son approche de synthèse plus verte renforcent encore sa pertinence scientifique. Les chercheurs devraient continuer à explorer les propriétés multiformes de ce composé pour libérer tout son potentiel . Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Tcmdc-142373 primarily targets the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is part of the cyclin-dependent like protein kinase family (PfCLK1-4) and is closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family .
Mode of Action
This compound interacts with PfCLK3, inhibiting its function . The compound forms a co-crystal structure with PfCLK3, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 by this compound affects the processing of parasite RNA . PfCLK3, along with other members of the PfCLK family, plays a key role in this process . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
Result of Action
The inhibition of PfCLK3 by this compound results in the death of the Plasmodium falciparum parasite . The compound has shown potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core scaffold, which is then functionalized with different substituents to achieve the desired biological activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-16-12-18(27)24-20(22-16)26-17(11-13(2)25-26)23-19(28)14-7-9-15(10-8-14)21(3,4)5/h7-12H,6H2,1-5H3,(H,23,28)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUQSHOFMKLNLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
![3-(3-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2400231.png)



![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)


